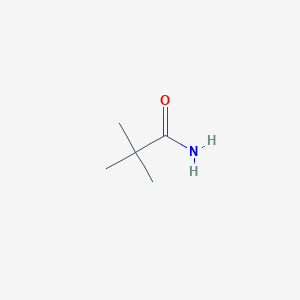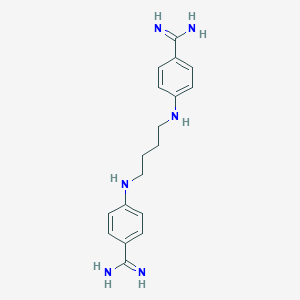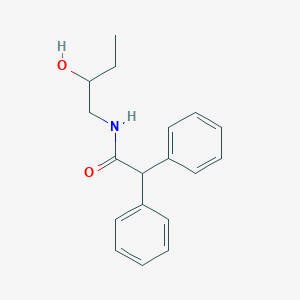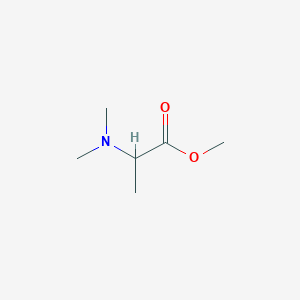
2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of the parent compound, N-methyl-d3-ethylamine, which has been investigated for its ability to interact with various proteins and enzymes in the body. The addition of the 3,4-dimethoxyphenyl group to the parent compound has been found to increase its potency and stability, making it a useful tool for researchers.
科学研究应用
2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine has been studied for its potential applications in scientific research. This compound has been found to be a useful tool for researchers studying the effects of drugs on the body, as it is known to interact with various proteins and enzymes in the body. In addition, this compound has been studied for its potential use in drug discovery and development, as it has been found to be a potent and stable compound that can be used to test the effects of potential drugs on the body.
作用机制
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine is not fully understood, but it is believed to interact with various proteins and enzymes in the body. It is thought to interact with the cytochrome P450 enzyme system, which is involved in the metabolism of drugs in the body. It is also thought to interact with other proteins and enzymes, such as those involved in the regulation of cell growth and development.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine have not been studied in detail, but it is believed to interact with various proteins and enzymes in the body. It is thought to interact with the cytochrome P450 enzyme system, which is involved in the metabolism of drugs in the body. It is also thought to interact with other proteins and enzymes, such as those involved in the regulation of cell growth and development.
实验室实验的优点和局限性
The advantages of using 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine in lab experiments include its potency and stability, which make it a useful tool for researchers studying the effects of drugs on the body. Additionally, this compound is relatively inexpensive and easy to synthesize, making it a cost-effective option for researchers. However, there are some limitations to using this compound in lab experiments, as it is not fully understood and its effects on the body have not been studied in detail.
未来方向
The future directions for research on 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery and development. Additionally, further research could be conducted to determine the effects of this compound on other proteins and enzymes in the body, as well as its potential interactions with other compounds. Additionally, further studies could be conducted to determine the efficacy of this compound in treating various diseases and health conditions.
合成方法
2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine can be synthesized by a method involving a two-step reaction. The first step involves the reaction of N-methyl-d3-ethylamine with 3,4-dimethoxyphenyl bromide, which yields an intermediate product, 3,4-dimethoxy-N-methyl-d3-ethylamine. This intermediate product is then reacted with sodium hydroxide to form the final product, 2-(3,4-dimethoxyphenyl)-N-methyl-d3-ethylamine.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(trideuteriomethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-5,8,12H,6-7H2,1-3H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJWKRMESUMDQE-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole](/img/structure/B147660.png)





![2,4-Dimethylbenzo[d]thiazole](/img/structure/B147675.png)




